molecular formula C5H6Na2O5 B7839971 D-|A-Hydroxyglutaric acid (disodium)

D-|A-Hydroxyglutaric acid (disodium)

Cat. No. B7839971
M. Wt: 192.08 g/mol
InChI Key: DZHFTEDSQFPDPP-HWYNEVGZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-|A-Hydroxyglutaric acid (disodium) is a useful research compound. Its molecular formula is C5H6Na2O5 and its molecular weight is 192.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-|A-Hydroxyglutaric acid (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-|A-Hydroxyglutaric acid (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomarker Identification in Glioma

D-Alpha-Hydroxyglutaric acid (disodium), specifically L-2-Hydroxyglutaric acid disodium salt (L-2HG), has been identified as a unique biomarker in glioma. Terahertz time-domain spectroscopy (THz-TDS) effectively detects L-2HG in human brain glioma, aiding in glioma diagnosis and treatment (Peng, Chen, & Zhu, 2018).

Cancer Development and Diagnosis

2-Hydroxyglutaric acid disodium salt (2HG) is significant in recognizing cancer development stages and identifying boundaries between normal and cancer tissues. Terahertz Time-domain Spectroscopy (THz-TDS) and Density Functional Theory help distinguish 2HG isomers, crucial for glioma investigation and clinical surgery (Chen, Peng, Jiang, Zhao, Zhao, & Zhu, 2017).

Diagnosis of Hydroxyglutaric Acidemias

A stable-isotope dilution assay has been developed for quantifying D- and L-2-hydroxyglutaric acids in physiological fluids. This method is crucial for diagnosing and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias, a group of metabolic disorders (Gibson et al., 1993).

Metabolic Studies and Disease Mechanisms

Understanding the biochemical and genetic defects in L-2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by elevated L-2-hydroxyglutaric acid levels, has advanced through the identification of mutations in related genes and enzymes (Rzem et al., 2004). Additionally, the study of 2-hydroxyglutarate (2HG) onco-metabolites has revealed their role in inhibiting α-KG dependent dioxygenases, contributing to the risk of malignant tumors. Chiral derivatization combined with liquid chromatography/mass spectrometry (LC-ESI-MS/MS) analysis provides sensitive determination of D- and L-2HG enantiomers, aiding in the diagnosis of 2HG-related diseases (Cheng et al., 2015).

properties

IUPAC Name

disodium;(2R)-2-hydroxypentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-HWYNEVGZSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-|A-Hydroxyglutaric acid (disodium)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-|A-Hydroxyglutaric acid (disodium)
Reactant of Route 2
D-|A-Hydroxyglutaric acid (disodium)
Reactant of Route 3
D-|A-Hydroxyglutaric acid (disodium)
Reactant of Route 4
D-|A-Hydroxyglutaric acid (disodium)
Reactant of Route 5
D-|A-Hydroxyglutaric acid (disodium)
Reactant of Route 6
D-|A-Hydroxyglutaric acid (disodium)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.